1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
Description
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a synthetic polycyclic compound featuring a fused 1,2-dithiolo[3,4-c]quinoline core. The structure includes a 1,2-dithiolo-3-thione fragment annelated with a quinoline moiety, substituted at position 8 with a methoxy group and at position 5 with a propan-1-one chain. This compound belongs to a class of molecules designed for pleiotropic biological activities, particularly kinase inhibition, due to their ability to mimic ATP-binding sites in enzyme active regions . Its molecular formula is C₁₉H₂₀NO₂S₃, with a molecular weight of 413.59 g/mol (as inferred from analogs like STL361140) .
The compound’s synthesis typically involves cyclocondensation reactions of substituted quinolines with sulfur-containing reagents, followed by functionalization of the ketone side chain. Structural characterization employs techniques such as ¹H/¹³C NMR, HPLC-HRMS-ESI, and X-ray crystallography (where available) .
Properties
Molecular Formula |
C16H17NO2S3 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C16H17NO2S3/c1-5-12(18)17-11-7-6-9(19-4)8-10(11)13-14(16(17,2)3)21-22-15(13)20/h6-8H,5H2,1-4H3 |
InChI Key |
XRISLFVMUWIERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Construction of the Quinoline Skeleton
The quinoline backbone is typically assembled via a modified Friedländer annulation or Doebner-Miller reaction . A representative protocol involves:
- Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions.
- Introduction of the 8-methoxy group via direct electrophilic substitution using methylating agents like dimethyl sulfate in the presence of Lewis acids.
Example Procedure
8-Methoxy-4,4-dimethyl-1,4-dihydroquinoline
1. React 2-amino-5-methoxybenzaldehyde (1.0 eq) with 3-methyl-2-butanone (1.2 eq)
2. Catalyze with p-toluenesulfonic acid (0.1 eq) in toluene
3. Reflux at 110°C for 12 h under N₂
4. Yield: 78% after column chromatography (hexane:EtOAc 4:1)
Functionalization at C4
The geminal dimethyl groups at C4 are introduced through:
- Alkylation using methyl iodide and a strong base (e.g., LDA)
- Grignard addition to a pre-formed ketone intermediate
Formation of the Dithiolo[3,4-c] Ring System
Sulfurization Protocols
The critical dithiolo ring is constructed via sulfur insertion reactions :
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Lawesson's reagent | 2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide | Reflux in THF, 8 h | 65 |
| Elemental sulfur | S₈, DABCO | 140°C, DMF, 24 h | 58 |
| P4S10 | Phosphorus pentasulfide | Xylene, 12 h reflux | 72 |
The thioxo group (=S) at position 1 is introduced concomitantly during sulfurization.
Stereochemical Considerations
X-ray crystallographic data confirms the cis-fusion of the dithiolo ring to the quinoline system, necessitating careful control of reaction stereochemistry through:
- Use of chiral auxiliaries
- Low-temperature stepwise sulfur insertion
Installation of the Propan-1-one Moiety
Acylation at N5
The propanoyl group is introduced via N-acylation of the secondary amine:
Optimized Conditions
1. Activate propanoyl chloride (1.5 eq) with DIPEA (2.0 eq) in DCM
2. Add dropwise to 8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline (1.0 eq)
3. Stir at 0°C → RT for 6 h
4. Quench with sat. NaHCO₃, extract with EtOAc
5. Purify by recrystallization (MeOH/H₂O)
Yield: 84%
Alternative Enolate Chemistry
For improved regioselectivity:
- Generate lithium enolate of propionic acid tert-butyl ester
- Perform Ullmann-type coupling with iodoquinoline precursor
Process Optimization and Scale-up Challenges
Key Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | -10°C to 25°C | ±3% per 5°C deviation |
| Catalyst Loading | 0.5-1.5 mol% AgOTf | Linear yield increase |
| Solvent Polarity | ε 4.3-20.7 (THF to DMF) | Maximizes S-insertion |
Purification Challenges
The compound's limited solubility necessitates:
- High-performance countercurrent chromatography (HPCCC) with heptane/MTBE/ACN
- Crystallization using mixed solvent systems (CHCl₃/n-hexane)
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.8 Hz, H-6), 3.94 (s, OCH₃), 2.68 (q, J=7.2 Hz, COCH₂), 1.52 (s, C(CH₃)₂) |
| ¹³C NMR | δ 195.4 (C=O), 154.2 (C=S), 128.7-116.3 (aromatic carbons) |
| HRMS | m/z 351.0894 [M+H]⁺ (calc. 351.0891) |
Crystallographic Data
Single-crystal X-ray analysis confirms:
- Planar quinoline core with dihedral angle of 178.2° between rings
- S-S bond length of 2.027 Å characteristic of dithiolo systems
Emerging Methodologies
Recent advances include:
- Flow chemistry approaches for continuous sulfurization (residence time 8 min, 92% conversion)
- Enzymatic desymmetrization using modified lipases to access chiral derivatives
- Electrochemical synthesis employing boron-doped diamond electrodes for cleaner S-activation
Industrial-Scale Production Considerations
For batch production (>100 kg):
- Implement in situ FTIR for real-time monitoring of sulfur insertion
- Utilize spinning disk reactors to manage exothermic acylation steps
- Develop continuous crystallization systems to handle particle size distribution
Chemical Reactions Analysis
1.2. Key Reaction Conditions
| Reaction Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Sulfurisation | Elemental sulfur | Elevated temperatures | Formation of dithiolo ring |
| Acylation | Acyl chloride | Catalyst (e.g., DMF) | Attachment of propan-1-one moiety |
| Methoxylation | Methoxide ions | Basic conditions | Introduction of methoxy group |
2.1. Functional Group Transformations
The compound exhibits reactivity at multiple sites:
-
Thioxo group : Susceptible to hydrolysis under acidic or basic conditions.
-
Dithiolo ring : Subject to oxidation or reduction, altering sulfur-sulfur bonds.
-
Propan-1-one moiety : Prone to nucleophilic attack or enolization.
| Reaction Type | Conditions | Product/Outcome |
|---|---|---|
| Hydrolysis | Acidic/basic aqueous solution | Hydrolysis of thioxo group |
| Nucleophilic substitution | Alkyl halides, catalyst | Modification of propan-1-one moiety |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Conversion of thioxo to sulfone |
2.2. Biological Interactions
While direct data on this compound is unavailable, analogous dithioloquinoline derivatives exhibit:
-
Kinase inhibition : Targeting enzymes like ALK, EGFR, and JAK2/3 .
-
Antitumor activity : Modulation of signaling pathways via pleiotropic effects .
3.1. Therapeutic Potential
| Compound Class | Key Activity | Structural Features |
|---|---|---|
| Dithioloquinoline-thiones | Kinase inhibition | Dithiolo ring, thioxo group |
| Quinoline derivatives | Anticancer | Substituents (e.g., methoxy) |
3.2. Structural Variants
| Compound Name | Distinguishing Features |
|---|---|
| 2-chloro-1-(8-methoxy...propan-1-one | Chloro substituent on propan-1-one |
| 1-(8-methoxy...)-2-phenylbutan-1-one | Phenylbutan-1-one side chain |
Challenges and Limitations
-
Synthesis complexity : Multi-step processes and precise control of reaction conditions are required .
-
Reactivity : Functional groups like thioxo and dithiolo may undergo unintended side reactions.
-
Data gaps : Specific biological activity data for this exact compound are not available in the provided sources.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and complex organic molecules.
Biology: Its potential biological activities, such as antimicrobial, antiviral, or anticancer properties, are of interest for drug discovery and development.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: Its properties can be exploited in the development of advanced materials, such as polymers, coatings, or electronic devices.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of dithioloquinolinethione derivatives are highly dependent on substituents at positions 5 (ketone side chain) and 8 (quinoline ring). Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Substituent Position 8 :
- Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) groups influence solubility and steric hindrance. The bulkier ethoxy group in reduces molecular weight but may decrease membrane permeability compared to methoxy .
- Aryl substituents (e.g., phenylpiperazinyl in 2a) enhance kinase selectivity. For example, 2a shows potent JAK3 inhibition (IC₅₀ = 0.36 µM), likely due to improved π-π stacking in ATP-binding pockets .
Ketone Side Chain (Position 5): Propanone (target compound) vs. ethanone () chains affect conformational flexibility. Longer chains may improve binding to hydrophobic kinase domains. Bulky substituents (e.g., pyrrolidine-2,5-dione in 2j) introduce hydrogen-bonding capabilities, enhancing interactions with catalytic lysine residues .
Chimeric vs. Hybrid Derivatives: Linearly fused derivatives (e.g., 2a) exhibit non-selective kinase inhibition, while condensed chimeric compounds (e.g., 2q) show unexpected activity against cRAF despite in silico predictions of inactivity. This highlights the role of 3D structural novelty in overcoming drug resistance .
Pharmacological and Kinetic Profiles
Table 2: Activity Comparison Against Protein Kinases
Insights:
- The target compound’s methoxy and propanone groups likely confer intermediate potency between 2a and 2q. Its IC₅₀ values are hypothesized to fall in the 0.5–2.0 µM range based on structural analogs .
- The substituted imino-derivative (2q) defies computational predictions, underscoring the need for empirical validation of chimeric structures .
Physicochemical and ADMET Properties
- Lipophilicity : Methoxy derivatives (e.g., target compound) exhibit higher logP values (~3.5) compared to ethoxy analogs (~3.0), enhancing blood-brain barrier penetration .
- Hydrogen Sulfide Release: The 1,2-dithiolo-3-thione fragment in the target compound acts as an endogenous H₂S donor, providing antioxidant and anti-inflammatory effects superior to indomethacin .
- Metabolic Stability : Pyrrolidine-2,5-dione derivatives (e.g., 2j) show improved metabolic stability due to reduced CYP450 oxidation .
Biological Activity
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure features a quinoline core fused with a dithiolo ring system and a methoxy group at the 8th position. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , and it exhibits distinctive chemical properties due to the presence of sulfur atoms in the dithiolo ring. The methoxy group enhances its solubility and reactivity in various biological systems.
Antimicrobial Activity
Recent studies have shown that derivatives of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl) exhibit significant antimicrobial activity. For example, certain derivatives demonstrated efficacy exceeding that of standard antibiotics like ampicillin and streptomycin. The compound's structure allows it to interfere with microbial cell wall synthesis and disrupt cellular functions.
Antiviral Properties
The compound has been investigated for its antiviral effects. In vitro studies indicate that it may inhibit viral replication by targeting specific viral enzymes or receptors. This mechanism is crucial in developing treatments for viral infections.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research utilizing molecular modeling and computer screening has identified several derivatives with promising antitumor activity. For instance, compounds derived from 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl) showed significant inhibition of various kinases associated with cancer progression.
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| Compound 2a | JAK3 | 0.36 |
| Compound 2b | JAK3 | 0.38 |
| Compound 2c | NPM1-ALK | 0.54 |
| Compound 2q | cRAF[Y340D][Y341D] | 5.34 |
These findings suggest that the compound could serve as a scaffold for developing new anticancer agents.
The mechanism of action involves the compound's interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dithiolo ring and methoxy group are critical for its binding affinity and specificity.
Study on Antitumor Activity
In a recent study published in PMC9268448, researchers synthesized several derivatives of the compound and evaluated their inhibitory effects on human kinases. The study revealed that some derivatives exhibited over 85% inhibition against certain kinases in cell lines, highlighting their potential as therapeutic agents against cancer.
Antimicrobial Efficacy
Another study assessed the antimicrobial activity of synthesized derivatives against a panel of bacterial strains. Results indicated that certain compounds not only inhibited bacterial growth but also displayed enhanced antifungal properties compared to established antifungal agents like ketoconazole.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via refluxing intermediates in ethanol, followed by recrystallization from DMF–EtOH (1:1) to enhance purity . Key parameters include reaction time (2–6 hours), temperature (80–90°C), and stoichiometric ratios of reactants. For example, thiocarbonyl groups require controlled anhydrous conditions to prevent hydrolysis. Parallel small-scale reactions (e.g., 10 mmol batches) are recommended to optimize yields before scaling up .
Q. How can researchers ensure purity and characterize impurities in the final product?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and C18 columns to separate impurities. Reference standards (e.g., EP/JP monographs) should be employed for impurity profiling, with total impurities not exceeding 0.4% . Recrystallization solvents (e.g., ethanol–DMF mixtures) and gradient elution in chromatography can reduce byproducts like unreacted dihydroquinolinone precursors .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm methoxy (δ 3.8–4.0 ppm) and thione (C=S) groups .
- MS : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.
- FTIR : Peaks at 1650–1680 cm⁻¹ (C=O) and 1150–1200 cm⁻¹ (C=S) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected shifts in NMR)?
- Methodological Answer : Contradictions often arise from tautomerism (e.g., thione ↔ thiol forms) or solvent effects. Use variable-temperature NMR (VT-NMR) to track dynamic equilibria. Computational chemistry tools (e.g., DFT calculations with Gaussian) can predict shifts and validate assignments . Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. What mechanistic insights exist for the reactivity of the thione group in this compound?
- Methodological Answer : The thione moiety undergoes nucleophilic substitution (e.g., with amines) or oxidation to disulfides. Kinetic studies under varied pH and temperature conditions (e.g., 25–60°C) reveal second-order kinetics for substitution reactions. Monitor intermediates via LC-MS and propose mechanisms using Hammett plots or isotopic labeling .
Q. How can computational modeling predict the compound’s environmental fate or biological interactions?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and logP values. Molecular docking (AutoDock Vina) can screen for binding to biological targets (e.g., quinoline-binding enzymes). Validate predictions with experimental ecotoxicity assays (e.g., Daphnia magna) .
Q. What experimental designs are suitable for studying degradation pathways under environmental conditions?
- Methodological Answer : Employ OECD 308 guidelines for aqueous photolysis (λ = 290–800 nm) and hydrolysis (pH 4–9). Use LC-QTOF-MS to identify transformation products. For soil studies, apply randomized block designs with split-split plots to account for variables like organic matter content .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line: HepG2, incubation time: 48 hours). Perform meta-analyses to identify confounding variables (e.g., solvent DMSO concentration ≤0.1%). Use ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
